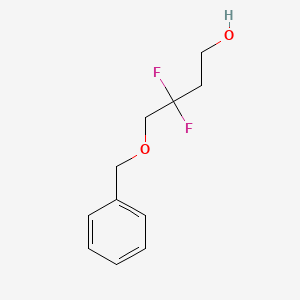

1-Benzyloxy-2,2-difluoro-4-hydroxybutane

Description

1-Benzyloxy-2,2-difluoro-4-hydroxybutane is an organofluorine compound characterized by a butane backbone substituted with a benzyloxy group at position 1, two fluorine atoms at position 2, and a hydroxyl group at position 2.

Properties

Molecular Formula |

C11H14F2O2 |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

3,3-difluoro-4-phenylmethoxybutan-1-ol |

InChI |

InChI=1S/C11H14F2O2/c12-11(13,6-7-14)9-15-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

InChI Key |

YWHZZROEGGASPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural motifs with 1-Benzyloxy-2,2-difluoro-4-hydroxybutane, enabling comparative analysis:

1-(Benzyloxy)-2,4-Difluorobenzene

- Structure : Aromatic benzene ring with benzyloxy (position 1) and fluorine atoms (positions 2 and 4).

- Key Differences: Aromatic vs. aliphatic backbone (butane chain).

- Applications : Used as a building block in pharmaceuticals and agrochemicals due to aromatic stability and electron-withdrawing fluorine substituents .

(2S)-1-(Benzyloxy)hex-5-en-2-ol (CID 11117222)

- Structure : Aliphatic hexene chain with benzyloxy (position 1) and hydroxyl (position 2).

- Key Differences :

- Longer carbon chain (hexene vs. butane).

- Lack of fluorine substituents but presence of a double bond (C5-C6).

- Relevance : Demonstrates how hydroxyl positioning affects solubility and stereochemical outcomes in synthetic pathways .

1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene

- Structure : Benzene ring with benzyloxy (position 1), fluorine (positions 2 and 4), and nitro (position 5) groups.

- Key Differences :

- Nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

- Aromatic system contrasts with the aliphatic hydroxyl-bearing butane chain.

- Applications : Nitro-substituted analogs are intermediates in explosives or dye synthesis, highlighting divergent uses compared to hydroxylated aliphatic compounds .

Data Table: Structural and Functional Comparison

| Compound Name | Backbone | Substituents | Key Functional Groups | Applications/Notes |

|---|---|---|---|---|

| 1-Benzyloxy-2,2-difluoro-4-hydroxybutane | Butane | 1-BnO, 2,2-F₂, 4-OH | Hydroxyl, Fluorine | Potential synthon (theoretical) |

| 1-(Benzyloxy)-2,4-Difluorobenzene | Benzene | 1-BnO, 2-F, 4-F | Fluorine | Pharmaceutical intermediates |

| (2S)-1-(Benzyloxy)hex-5-en-2-ol | Hexene | 1-BnO, 2-OH, 5-en | Hydroxyl, Alkene | Chiral synthesis studies |

| 1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene | Benzene | 1-BnO, 2-F, 4-F, 5-NO₂ | Nitro, Fluorine | Explosives/dye precursors |

Research Findings and Inferences

- Fluorine Effects : The 2,2-difluoro motif in the target compound likely increases electrophilicity at adjacent carbons, analogous to fluorine’s electron-withdrawing role in aromatic systems .

- Hydroxyl Group: The 4-hydroxyl group may enhance solubility in polar solvents compared to non-hydroxylated analogs like 1-(Benzyloxy)-2,4-Difluorobenzene. This property is critical for bioavailability in drug design.

- Stability Concerns: Aliphatic fluorinated alcohols (e.g., 4-hydroxybutane derivatives) are prone to dehydration under acidic conditions, a challenge less pronounced in aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.